molecular formula C8H7F2NO3S B3042059 4-Acetamido-3-fluorobenzenesulfonyl fluoride CAS No. 486424-35-5

4-Acetamido-3-fluorobenzenesulfonyl fluoride

Cat. No.: B3042059
CAS No.: 486424-35-5
M. Wt: 235.21 g/mol
InChI Key: VRICGBRQLYBLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-3-fluorobenzenesulfonyl fluoride: is a versatile chemical compound with the molecular formula C8H8FNO3S. It is known for its applications in various fields, including medicinal chemistry, material science, and biological research. This compound is characterized by the presence of an acetamido group, a fluorine atom, and a sulfonyl fluoride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3-fluorobenzenesulfonyl fluoride typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 in acetonitrile. The reaction proceeds under mild conditions, resulting in the formation of the desired sulfonyl fluoride compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of fluorinating agents and catalysts can be tailored to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-3-fluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water or aqueous bases, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding sulfonamides or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are typical reagents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed:

    Sulfonamide Derivatives: Formed through nucleophilic substitution.

    Sulfonic Acids: Resulting from hydrolysis.

    Reduced Sulfonamides: Produced via reduction reactions.

Scientific Research Applications

4-Acetamido-3-fluorobenzenesulfonyl fluoride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Acetamido-3-fluorobenzenesulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways and developing enzyme inhibitors .

Comparison with Similar Compounds

Uniqueness: 4-Acetamido-3-fluorobenzenesulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The presence of both the acetamido and fluorine groups enhances its utility in medicinal chemistry and biological research, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-acetamido-3-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRICGBRQLYBLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetamido-3-fluorobenzenesulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
4-Acetamido-3-fluorobenzenesulfonyl fluoride
Reactant of Route 3
Reactant of Route 3
4-Acetamido-3-fluorobenzenesulfonyl fluoride
Reactant of Route 4
Reactant of Route 4
4-Acetamido-3-fluorobenzenesulfonyl fluoride
Reactant of Route 5
Reactant of Route 5
4-Acetamido-3-fluorobenzenesulfonyl fluoride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Acetamido-3-fluorobenzenesulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.